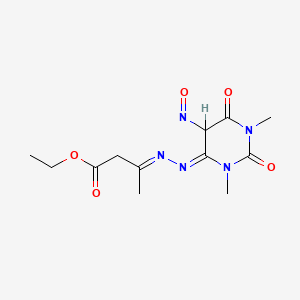
Butanoic acid, 3-((tetrahydro-1,3-dimethyl-2,6-dioxo-5-nitroso-4(1H)-pyrimidinylidene)hydrazono)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanoic acid, 3-((tetrahydro-1,3-dimethyl-2,6-dioxo-5-nitroso-4(1H)-pyrimidinylidene)hydrazono)-, ethyl ester is a complex organic compound It features a butanoic acid backbone with a hydrazono group linked to a tetrahydro-1,3-dimethyl-2,6-dioxo-5-nitroso-4(1H)-pyrimidinylidene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 3-((tetrahydro-1,3-dimethyl-2,6-dioxo-5-nitroso-4(1H)-pyrimidinylidene)hydrazono)-, ethyl ester typically involves multi-step organic reactions. The process may include:
Formation of the pyrimidine ring: Starting from simple precursors like urea and β-keto esters, the pyrimidine ring can be synthesized through cyclization reactions.
Introduction of the nitroso group: This step involves the nitration of the pyrimidine ring, followed by reduction to introduce the nitroso functionality.
Hydrazone formation: The hydrazono group is introduced by reacting the nitroso-pyrimidine with hydrazine derivatives.
Esterification: The final step involves esterification of the butanoic acid with ethanol under acidic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitroso group, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
Oxidation products: Nitro derivatives.
Reduction products: Amino derivatives.
Substitution products: Various substituted hydrazones.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: As a potential drug candidate due to its unique structural features.
Materials Science: In the development of novel materials with specific properties.
Biological Research: As a probe or reagent in biochemical studies.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The nitroso and hydrazono groups could play key roles in binding to these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butanoic acid derivatives: Compounds with similar butanoic acid backbones but different functional groups.
Pyrimidine derivatives: Compounds with similar pyrimidine rings but different substituents.
Uniqueness
The unique combination of the butanoic acid backbone with the tetrahydro-1,3-dimethyl-2,6-dioxo-5-nitroso-4(1H)-pyrimidinylidene hydrazono group sets this compound apart from others, potentially offering unique properties and applications.
Eigenschaften
CAS-Nummer |
95335-88-9 |
|---|---|
Molekularformel |
C12H17N5O5 |
Molekulargewicht |
311.29 g/mol |
IUPAC-Name |
ethyl (3E)-3-[(E)-(1,3-dimethyl-5-nitroso-2,6-dioxo-1,3-diazinan-4-ylidene)hydrazinylidene]butanoate |
InChI |
InChI=1S/C12H17N5O5/c1-5-22-8(18)6-7(2)13-14-10-9(15-21)11(19)17(4)12(20)16(10)3/h9H,5-6H2,1-4H3/b13-7+,14-10+ |
InChI-Schlüssel |
XRJGSLFDMSKXIW-SEWRKBRGSA-N |
Isomerische SMILES |
CCOC(=O)C/C(=N/N=C/1\C(C(=O)N(C(=O)N1C)C)N=O)/C |
Kanonische SMILES |
CCOC(=O)CC(=NN=C1C(C(=O)N(C(=O)N1C)C)N=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


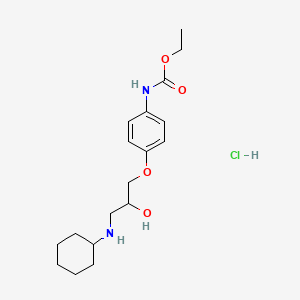



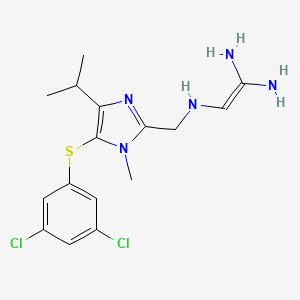

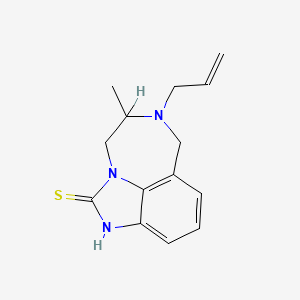
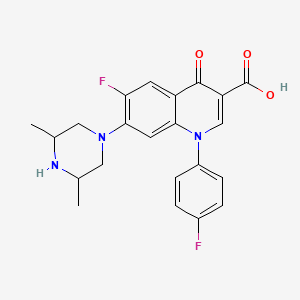


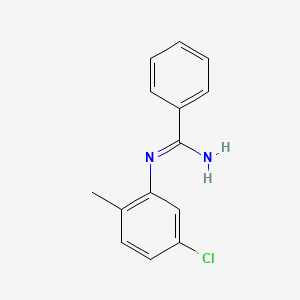
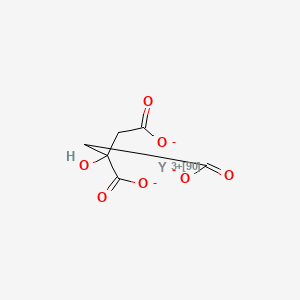
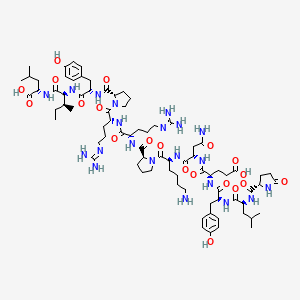
![1-[2-[Ethyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]ethyl]pyridinium thiocyanate](/img/structure/B12697711.png)
